molecular formula C30H32N2O2 B11656831 3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione

Cat. No.: B11656831
M. Wt: 452.6 g/mol
InChI Key: UTBWRNDPDWQQFY-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is a common motif in many biologically active molecules, and is substituted with a benzylpiperidinyl and diphenylethyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzylpiperidinyl group is then introduced via nucleophilic substitution reactions, often using benzyl chloride and piperidine as starting materials. The final step involves the addition of the diphenylethyl group, which can be achieved through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be easily recycled would be considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies may explore its pharmacological properties, including potential therapeutic effects and toxicity profiles.

    Industry: Its unique chemical properties could be leveraged in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione: shares structural similarities with other compounds containing the pyrrolidine-2,5-dione core, such as thalidomide and its analogs.

    Benzylpiperidinyl derivatives: Compounds with the benzylpiperidinyl group are known for their biological activities and are often studied for their potential therapeutic applications.

Uniqueness

What sets this compound apart is the combination of its substituents, which confer unique chemical and biological properties. The presence of both the benzylpiperidinyl and diphenylethyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic profile, making it a compound of interest for further study.

Properties

Molecular Formula

C30H32N2O2

Molecular Weight

452.6 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(2,2-diphenylethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C30H32N2O2/c33-29-21-28(31-18-16-24(17-19-31)20-23-10-4-1-5-11-23)30(34)32(29)22-27(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,24,27-28H,16-22H2

InChI Key

UTBWRNDPDWQQFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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